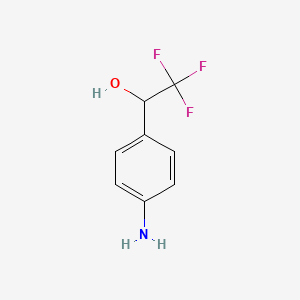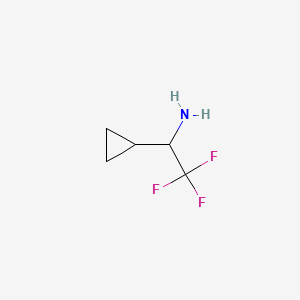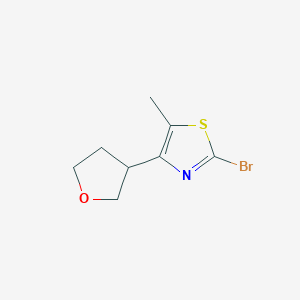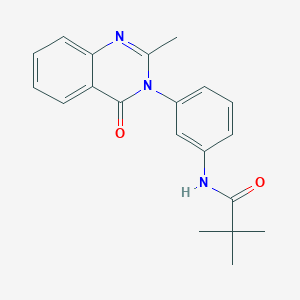
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide is a derivative of quinazoline, a bicyclic compound consisting of two fused six-membered rings, one aromatic benzene ring, and a nitrogen-containing pyrimidine ring. Quinazoline derivatives have been extensively studied due to their wide range of biological activities, including antimicrobial, antitubercular, and anti-HIV properties.
Synthesis Analysis
The synthesis of quinazoline derivatives can be complex, involving multiple steps and various starting materials. For instance, substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides were synthesized from the reaction of methyl anthranilate with 2-aryl-1,3,4-oxadiazolin-5-ones in m-cresol at high temperatures . Similarly, novel 4-oxo-N-(4-oxo-3-substituted-3,4-dihydroquinazolin-2-yl amino)-2-phenylquinazoline-3(4H)-carboxamidines were prepared from anthranilic acid and a range of primary amines using a multistep preparation process . These methods highlight the versatility in the synthesis of quinazoline derivatives, which can be tailored to introduce various substituents and functional groups.
Molecular Structure Analysis
The molecular structure of quinazoline derivatives is characterized by the presence of multiple functional groups, which can significantly influence their chemical behavior and biological activity. Vibrational spectroscopic studies, such as FT-IR and FT-Raman, along with molecular docking simulations, provide insights into the molecular geometry, stability, and potential biological interactions of these compounds . The presence of carbonyl groups, amide linkages, and substituted phenyl rings are common structural features that contribute to the overall properties of the molecule.
Chemical Reactions Analysis
Quinazoline derivatives can participate in various chemical reactions due to their reactive functional groups. The presence of carbonyl groups, for example, can undergo nucleophilic addition or condensation reactions. The synthesis processes often involve cyclization reactions to form the quinazoline core and subsequent functionalization to introduce different substituents . The reactivity of these compounds can be further analyzed by studying their frontier molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which give insights into their chemical activity .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazoline derivatives are influenced by their molecular structure. The calculated geometrical parameters, such as bond lengths and angles, can be compared with similar derivatives to understand the structural characteristics . Additionally, the nonlinear optical behavior and hyperpolarizability of these molecules can be investigated to explore their potential applications in material science . The molecular electrostatic potential (MEP) maps provide information on the charge distribution within the molecule, which is crucial for understanding its interaction with biological targets .
Relevant Case Studies
Quinazoline derivatives have been evaluated for their biological activities in various studies. For instance, certain derivatives have shown potent activity against bacterial strains such as S. epidermidis, S. aureus, and B. subtilis, as well as antitubercular and anti-HIV activities . The compound BQC7, in particular, displayed significant antitubercular potency and anti-HIV activity, highlighting the therapeutic potential of these molecules . These case studies demonstrate the importance of quinazoline derivatives in the development of new antimicrobial agents.
科学的研究の応用
Synthetic Methodologies
The synthesis of quinazoline derivatives has been a focus due to their potential biological activities. A metal-free synthesis approach was developed for 3-arylquinolin-2-one compounds, featuring oxidative C(sp2)-C(sp2) bond formation along with an exclusive 1,2-aryl migration (Le‐Ping Liu et al., 2013). Another study highlighted the synthesis of novel compounds like 7-Methoxy-4-oxo-6-pivalamide-1,4-dihydroquinazoline, suggesting their modification could lead to antitumor activities (Sha Yao-wu, 2008).
Antimicrobial Agents
Research on quinazolinone and thiazolidinone derivatives indicated potential antimicrobial properties. Compounds synthesized in one study showed in vitro antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus (N. Desai, A. Dodiya, P. N. Shihora, 2011). Similarly, another study synthesized 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives and evaluated their antimicrobial activities, finding some compounds to be very active against human pathogenic microorganisms (G. Saravanan, V. Alagarsamy, C. R. Prakash, 2015).
Potential Antitumor Properties
The synthesis of water-soluble analogues of CB30865, a quinazolin-4-one-based antitumor agent, aimed to increase aqueous solubility and in vivo evaluation. Some analogues demonstrated significantly higher water solubility and cytotoxicity compared to CB30865, retaining its novel biochemical characteristics (V. Bavetsias et al., 2002). This indicates a path for developing more effective antitumor agents based on quinazolinone derivatives.
特性
IUPAC Name |
2,2-dimethyl-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-13-21-17-11-6-5-10-16(17)18(24)23(13)15-9-7-8-14(12-15)22-19(25)20(2,3)4/h5-12H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKBEERRUWDLSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1C3=CC=CC(=C3)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)pivalamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

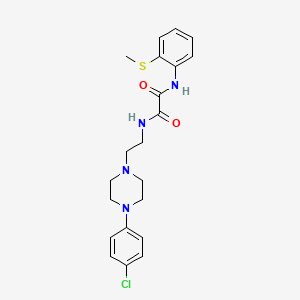
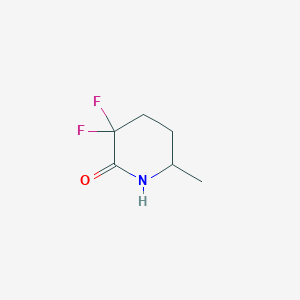
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-2-(pyridin-3-yl)ethan-1-one](/img/structure/B2510787.png)
![N'-Cyclopentyl-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2510789.png)
![N1-(2-hydroxypropyl)-N2-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)oxalamide](/img/structure/B2510790.png)
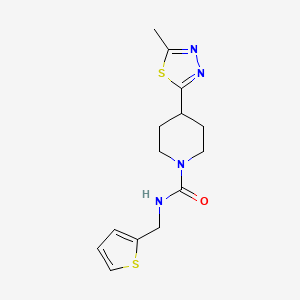
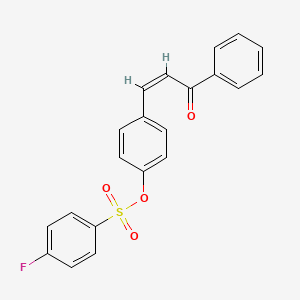
![2-Chloro-N-[(4-cyanothiophen-2-yl)methyl]-N-methylpropanamide](/img/structure/B2510794.png)
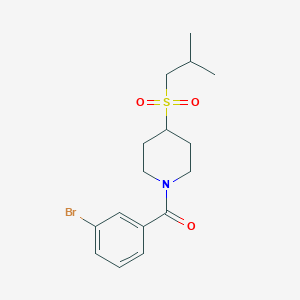
![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-((tetrahydro-2H-pyran-4-yl)thio)ethyl)acetamide](/img/structure/B2510803.png)
![Methyl 3-[(2-methyl-1,3-thiazolidin-4-yl)formamido]propanoate hydrochloride](/img/structure/B2510804.png)
